LSD1 Inhibitory Potency: 122-Fold Improvement Over Chlorpromazine
In a TR-FRET-based enzymatic assay conducted at pH 7.4 and 2 °C, 10-[2-(4-benzylpiperazin-1-yl)ethyl]phenothiazine inhibited recombinant human LSD1 with an IC₅₀ of 42 nM [1]. By comparison, the prototypical phenothiazine antipsychotic chlorpromazine was characterized as an LSD1 inhibitor with an IC₅₀ of 5.135 μM (5 135 nM) in a similar enzymatic assay [2]. This represents an ~122-fold enhancement in inhibitory potency.
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | 42 nM |
| Comparator Or Baseline | Chlorpromazine, IC₅₀ = 5.135 μM (5,135 nM) |
| Quantified Difference | ≈122-fold more potent (5,135/42) |
| Conditions | TR-FRET enzymatic assay; pH 7.4, 2 °C (target) vs. LSD1 enzymatic assay (comparator) |
Why This Matters
A 122-fold potency advantage against LSD1 translates to lower required concentrations for epigenetic modulation in cellular models, potentially widening the therapeutic window for anticancer applications.
- [1] BindingDB Entry BDBM256486. LSD1 Inhibitory Activity (IC₅₀) of 10-[2-(4-Benzylpiperazin-1-yl)ethyl]phenothiazine (Example 31 of US10329256). Deposited 2017. View Source
- [2] Li X, et al. Phenothiazine-Based LSD1 Inhibitor Promotes T-Cell Killing Response of Gastric Cancer Cells. J Med Chem. 2023;66(5):3456-3470. View Source
